N~3~,N~5~-BIS(5-CHLORO-2-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is a chemical compound with the molecular formula C22H18Cl2N2O2 and a molecular weight of 413.307 g/mol . This compound is known for its unique structure, which includes two 5-chloro-2-methylphenyl groups attached to a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide typically involves the reaction of 5-chloro-2-methylaniline with 1-methyl-1H-pyrazole-3,5-dicarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted phenyl derivatives .
Scientific Research Applications
N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N,N’-bis(5-chloro-2-methylphenyl)isophthalamide
- N,N’-bis(5-chloro-2-methylphenyl)succinamide
- N,N’-bis(5-chloro-2-methylphenyl)phthalamide
Uniqueness
N,N’-bis(5-chloro-2-methylphenyl)-1-methyl-1H-pyrazole-3,5-dicarboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazole ring and the presence of two 5-chloro-2-methylphenyl groups make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-N,5-N-bis(5-chloro-2-methylphenyl)-1-methylpyrazole-3,5-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-11-4-6-13(21)8-15(11)23-19(27)17-10-18(26(3)25-17)20(28)24-16-9-14(22)7-5-12(16)2/h4-10H,1-3H3,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAMAXYTCAVKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NN2C)C(=O)NC3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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